molecular formula C18H19N3O3 B2354568 N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 868977-62-2

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B2354568
CAS No.: 868977-62-2
M. Wt: 325.368
InChI Key: KZJNGMGVHBJIBH-UHFFFAOYSA-N
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Description

N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide (CAS 868977-62-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features the imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous pharmacologically active agents and several marketed drugs . This heterocyclic system is recognized for its wide spectrum of biological activities, making it a valuable template for developing new therapeutic candidates . The core imidazo[1,2-a]pyridine pharmacophore is present in compounds with documented antibacterial , anticancer , antiviral , anti-inflammatory , and enzyme inhibitory properties . The specific molecular architecture of this reagent, which incorporates a 2,4-dimethoxybenzamide group linked via an ethyl chain to the imidazo[1,2-a]pyridine core, makes it a potentially versatile building block for the synthesis of more complex molecular hybrids and peptidomimetics . Researchers can utilize this compound as a key intermediate in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé and Ugi reactions, to efficiently create diverse compound libraries for biological screening . Its applications extend to the exploration of structure-activity relationships (SAR) in the development of novel inhibitors for various disease targets. This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-14-6-7-15(16(11-14)24-2)18(22)19-9-8-13-12-21-10-4-3-5-17(21)20-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJNGMGVHBJIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Iodine-Catalyzed Ultrasonication Method

The imidazo[1,2-a]pyridine scaffold is synthesized via a three-component reaction involving 2-aminopyridine derivatives, acetophenones, and dimedone. Molecular iodine (5 mol%) acts as an eco-friendly catalyst in water under aerobic conditions, with ultrasonication accelerating reaction kinetics. Key parameters include:

  • Reagents : 2-Aminopyridine (1.0 equiv), acetophenone (1.2 equiv), dimedone (1.5 equiv), I₂ (5 mol%).
  • Conditions : Ultrasonication at 50°C for 30–60 minutes.
  • Yield : Up to 96% after silica gel chromatography.

This method’s sustainability stems from aqueous media and low catalyst loading. Computational studies (DFT at B3LYP/6-311G++(d,p)) confirm the electronic feasibility of imidazo[1,2-a]pyridine formation, with HOMO-LUMO gaps ≤4.5 eV.

Copper-Catalyzed Cyclization of Enaminones

An alternative route employs Cu(I) catalysts to cyclize N-(2-pyridinyl)enaminones. The reaction proceeds via intramolecular C–N bond formation, yielding substituted imidazo[1,2-a]pyridines.

  • Catalyst : CuI (10 mol%).
  • Solvent : DMF at 120°C under N₂.
  • Yield : 70–85% after 12 hours.

While less atom-economical than iodine-catalyzed methods, this approach allows for greater steric control in polysubstituted derivatives.

Functionalization of the Imidazo[1,2-a]pyridine Core

Ethylamine Side-Chain Introduction

The ethylamine linker is introduced via nucleophilic substitution or reductive amination. For N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl) intermediates:

  • Method A : React imidazo[1,2-a]pyridine-2-carbaldehyde with ethylamine in MeOH, followed by NaBH₄ reduction (yield: 80–90%).
  • Method B : Mitsunobu reaction using imidazo[1,2-a]pyridin-2-ol, ethylamine, and DIAD/PPh₃ (yield: 75–82%).

Method A is preferred for scalability, while Method B offers regioselectivity for hindered substrates.

Amidation with 2,4-Dimethoxybenzoyl Chloride

The final step couples the ethylamine-functionalized imidazo[1,2-a]pyridine with 2,4-dimethoxybenzoyl chloride.

  • Conditions :
    • Solvent : Dichloromethane (DCM) or THF.
    • Base : Triethylamine (2.5 equiv).
    • Temperature : 0°C to room temperature, 4–6 hours.
    • Yield : 85–92% after recrystallization.

Mechanism : The amine attacks the electrophilic carbonyl of the acyl chloride, releasing HCl, which is neutralized by the base.

Alternative Methodologies and Optimization

Ritter-Type Reaction for Imidazo[1,5-a]pyridine Analogues

Though designed for imidazo[1,5-a]pyridines, Ritter-type reactions using Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O in DCE/acetonitrile at 150°C demonstrate potential adaptability. Modifying the nitrile source could enable ethylamine side-chain incorporation.

Solvent and Catalyst Screening

Comparative studies reveal:

Parameter Iodine-Catalyzed Copper-Catalyzed Ritter-Type
Solvent Water DMF DCE
Catalyst Loading 5 mol% 10 mol% 5 mol%
Reaction Time 30–60 min 12 hours 8 hours
Yield 96% 85% 78%*

*Reported for imidazo[1,5-a]pyridines.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 6.8 Hz, 1H, pyridine-H), 7.85 (s, 1H, imidazole-H), 6.55–6.45 (m, 3H, aromatic-H), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.72 (t, J = 6.4 Hz, 2H, CH₂), 2.95 (t, J = 6.4 Hz, 2H, CH₂).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₈H₁₉N₃O₃: 325.1426; found: 325.1429.

Purity and Stability

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30).
  • Storage : Stable at −20°C for 12 months.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Acetamide Derivatives

Example Compound : Ethyl imidazo[1,2-a]pyridin-2-yl-acetate ()

  • Structural Differences : Replaces the 2,4-dimethoxybenzamide group with an ethyl ester.
  • Key Findings : Ethyl ester derivatives are intermediates in synthesizing acetamides. The target compound’s benzamide group improves stability and bioavailability compared to ester analogs. Synthesis of the target compound under optimized conditions achieves higher yields (85–92%) than early-stage intermediates .

Sulfonamide Derivatives

Example Compound: N-[2-(Dimethylamino)ethyl]-4-{[4-(imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}benzenesulfonamide ()

  • Structural Differences : Features a sulfonamide group and pyrimidine linker instead of benzamide.
  • Key Findings : Sulfonamide derivatives exhibit distinct electronic properties due to the sulfonyl group’s strong electron-withdrawing nature. This may enhance kinase inhibition but reduce metabolic stability compared to the target compound’s methoxybenzamide group .

Methoxy-Substituted Imidazo[1,2-a]pyridine Derivatives

Example Compound : N-(2-Formyl-4-methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxamide ()

  • Structural Differences : Contains a formyl group and single methoxy substituent on the benzamide.

Aniline-Linked Imidazo[1,2-a]pyridine Derivatives

Example Compound : 4-(Imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline ()

  • Structural Differences : Substitutes the benzamide-ethyl chain with a dimethylaniline group.
  • Key Findings : Aniline derivatives lack the amide bond’s hydrogen-bonding capacity, which may reduce target affinity. The ethyl linker in the target compound provides conformational flexibility, aiding interactions with hydrophobic binding pockets .

Comparative Data Table

Compound Core Structure Key Substituents Reported Advantages Evidence Source
N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide Imidazo[1,2-a]pyridine 2,4-Dimethoxybenzamide, ethyl linker High solubility, metabolic stability
Ethyl imidazo[1,2-a]pyridin-2-yl-acetate Imidazo[1,2-a]pyridine Ethyl ester Synthetic intermediate
N-[2-(Dimethylamino)ethyl]-4-{[4-(imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}benzenesulfonamide Imidazo[1,2-a]pyridine Sulfonamide, pyrimidine linker Kinase inhibition
N-(2-Formyl-4-methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxamide Imidazo[1,2-a]pyridine Formyl group, single methoxy Moderate receptor affinity
4-(Imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline Imidazo[1,2-a]pyridine Dimethylaniline Lipophilic interactions

Research Implications

The target compound’s 2,4-dimethoxybenzamide group and ethyl linker distinguish it from analogs in terms of solubility, metabolic stability, and binding kinetics. Sulfonamide and aniline derivatives prioritize different pharmacological profiles, highlighting the importance of substituent selection in drug design. Further studies should explore quantitative structure-activity relationships (QSAR) to validate these hypotheses.

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_{2}O3_{3}
  • IUPAC Name : this compound

Structural Features

The imidazo[1,2-a]pyridine moiety contributes to the compound's pharmacological properties, while the dimethoxybenzamide enhances its solubility and biological interactions.

General Pharmacological Properties

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Antimicrobial : Activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • Analgesic : Pain relief properties.

Specific Activities of this compound

  • Antitumor Activity
    • Studies have shown that this compound demonstrates significant cytotoxicity against several cancer cell lines. For instance, it has been evaluated for its ability to inhibit the proliferation of breast and lung cancer cells.
  • Antimicrobial Effects
    • The compound exhibits potent antibacterial activity against various pathogens. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
  • Anti-inflammatory Properties
    • Research indicates that it may reduce inflammation by inhibiting key pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the imidazo[1,2-a]pyridine core or the benzamide side chain can significantly influence the biological activity of the compound. For example:

  • Substituents on the benzene ring affect lipophilicity and receptor binding affinity.
  • Variations in the ethyl linker can enhance or diminish activity against specific targets.

Synthetic Pathways

The synthesis of this compound typically involves:

  • Formation of Imidazo[1,2-a]pyridine : This is achieved through cyclization reactions involving appropriate precursors.
  • Benzamide Coupling : The final step involves coupling the imidazo[1,2-a]pyridine with 2,4-dimethoxybenzoic acid under standard amide coupling conditions.

Yield and Purity

Recent studies report yields ranging from 70% to 90% with high purity levels achieved through recrystallization techniques.

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vitro Anticancer Study
    • A study conducted on human breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range.
Cell LineIC50 (µM)
MCF-7 (Breast)5.3
A549 (Lung)6.7
  • Antibacterial Study
    • The compound showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8

Q & A

Q. What are the key synthetic strategies for preparing N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide?

The synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine precursors. A chemodivergent approach using α-bromoketones and 2-aminopyridines under varying conditions (e.g., solvent, catalyst) can yield either amides or imidazo[1,2-a]pyridines. For example, toluene with I₂ and TBHP promotes C–C bond cleavage to form amides, while ethyl acetate with TBHP facilitates cyclization and bromination for heterocyclic cores . Key steps include:

  • Coupling the imidazo[1,2-a]pyridine core with a benzamide moiety via nucleophilic substitution or condensation.
  • Optimizing reaction conditions (e.g., 60–80°C, DMF solvent, 12–24 hr) to enhance yield and purity .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and regioselectivity.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
  • HPLC to assess purity (>95%) and monitor reaction intermediates .
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What are the primary biological targets and mechanisms of action associated with this compound?

The imidazo[1,2-a]pyridine core interacts with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), modulating cholinergic signaling relevant to neurodegenerative diseases . The 2,4-dimethoxybenzamide moiety may enhance binding to kinase domains or G-protein-coupled receptors (GPCRs), as seen in structurally similar analogs . Mechanistic studies often use:

  • In vitro enzyme inhibition assays (e.g., Ellman’s method for cholinesterases).
  • Cellular viability assays (MTT) to evaluate anticancer activity .

Advanced Research Questions

Q. How do structural modifications influence the compound’s selectivity and potency in enzyme inhibition?

Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the benzamide position improve target affinity but may reduce solubility. Methoxy groups enhance metabolic stability .
  • Core variations : Replacing imidazo[1,2-a]pyridine with imidazo[1,5-a]pyridine alters selectivity toward kinases vs. cholinesterases . Example SAR table:
Modification SiteSubstituentEffect on IC₅₀ (AChE)Selectivity Ratio (AChE/BChE)
Benzamide (R₁)-OCH₃0.8 µM12:1
Imidazo core (R₂)-CH₃1.2 µM8:1
Data derived from .

Q. How can researchers resolve contradictions in reported biological activity across similar derivatives?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
  • Structural ambiguity : Confirm regiochemistry (e.g., 2- vs. 3-substitution on imidazo[1,2-a]pyridine) via 2D NMR .
  • Off-target effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to validate target engagement .

Q. What strategies are recommended for pharmacokinetic (PK) and pharmacodynamic (PD) modeling of this compound?

  • In vitro PK profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers .
  • In silico modeling : Apply QSAR models to predict absorption/distribution (e.g., logP, pKa) and cytochrome P450 interactions .
  • PD endpoints : Corrogate plasma exposure with biomarker modulation (e.g., AChE inhibition in rodent brain tissue) .

Methodological Guidance

Q. How to design experiments to evaluate the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hr, followed by HPLC analysis to detect degradation products .
  • Light/thermal stability : Expose to UV light (254 nm) or 40°C for 72 hr and monitor via TLC .

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Docking software : AutoDock Vina or Schrödinger Suite to simulate interactions with AChE or kinase domains .
  • Molecular dynamics (MD) : GROMACS for simulating ligand-protein stability over 100 ns trajectories .

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